[4-(Aziridin-1-yl)-2-{[(2-chlorophenyl)methyl]sulfanyl}pyrimidin-5-yl]methanol
Description
[4-(Aziridin-1-yl)-2-{[(2-chlorophenyl)methyl]sulfanyl}pyrimidin-5-yl]methanol is a pyrimidine derivative featuring a hydroxymethyl group at position 5, an aziridine substituent at position 4, and a (2-chlorophenyl)methyl sulfanyl group at position 2. The hydroxymethyl group may contribute to hydrogen bonding interactions with biological targets.
Properties
CAS No. |
92253-35-5 |
|---|---|
Molecular Formula |
C14H14ClN3OS |
Molecular Weight |
307.8 g/mol |
IUPAC Name |
[4-(aziridin-1-yl)-2-[(2-chlorophenyl)methylsulfanyl]pyrimidin-5-yl]methanol |
InChI |
InChI=1S/C14H14ClN3OS/c15-12-4-2-1-3-10(12)9-20-14-16-7-11(8-19)13(17-14)18-5-6-18/h1-4,7,19H,5-6,8-9H2 |
InChI Key |
DXVKDCLRLNAJQE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN1C2=NC(=NC=C2CO)SCC3=CC=CC=C3Cl |
Origin of Product |
United States |
Biological Activity
[4-(Aziridin-1-yl)-2-{[(2-chlorophenyl)methyl]sulfanyl}pyrimidin-5-yl]methanol, with the molecular formula C14H14ClN3OS and a molecular weight of 307.8 g/mol, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, including antibacterial, enzyme inhibition, and potential anticancer effects.
The compound's structure includes an aziridine ring and a pyrimidine moiety, which are known to contribute to various biological activities. The presence of the chlorophenyl and sulfanyl groups enhances its interaction with biological targets.
| Property | Value |
|---|---|
| CAS Number | 92253-35-5 |
| Molecular Formula | C14H14ClN3OS |
| Molecular Weight | 307.8 g/mol |
| IUPAC Name | [4-(aziridin-1-yl)-2-[(2-chlorophenyl)methylsulfanyl]pyrimidin-5-yl]methanol |
Antibacterial Activity
Recent studies have shown that compounds with similar structural features exhibit moderate to strong antibacterial activity against several strains, including Salmonella typhi and Bacillus subtilis. The synthesized derivatives were evaluated for their Minimum Inhibitory Concentration (MIC) values, revealing that compounds with the aziridine and pyrimidine structures often show enhanced antibacterial properties compared to standard drugs.
Case Study:
In a study evaluating related compounds, several derivatives exhibited MIC values below 10 µg/mL against Bacillus subtilis, indicating strong antibacterial potential. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Enzyme Inhibition
The compound has also been tested for its inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and urease. These enzymes are crucial in various physiological processes, and their inhibition can lead to therapeutic effects in conditions like Alzheimer's disease and urinary tract infections.
Findings:
- Acetylcholinesterase Inhibition: Compounds similar to [4-(aziridin-1-yl)-2-{[(2-chlorophenyl)methyl]sulfanyl}pyrimidin-5-yl]methanol demonstrated IC50 values ranging from 1.13 to 6.28 µM, indicating potent AChE inhibition.
- Urease Inhibition: The compound exhibited strong inhibitory activity against urease, with IC50 values comparable to established urease inhibitors.
Anticancer Potential
Preliminary investigations into the anticancer properties of this compound suggest it may induce apoptosis in cancer cell lines. The aziridine moiety is particularly noted for its ability to interact with DNA, potentially leading to anti-proliferative effects.
Research Insights:
In vitro studies have shown that derivatives with similar structures can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Further studies are needed to elucidate the exact mechanisms of action.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares structural features, synthesis methods, and inferred properties of [4-(Aziridin-1-yl)-2-{[(2-chlorophenyl)methyl]sulfanyl}pyrimidin-5-yl]methanol with related pyrimidine derivatives:
Key Structural and Functional Comparisons:
Aziridine vs. Thiazole-containing analogs (e.g., ) exhibit enhanced π-π stacking but lack the reactive nitrogen of aziridine.
Hydroxymethyl Position :
- The hydroxymethyl group at position 5 is conserved across analogs, suggesting its role in solubility and target interaction .
Research Findings and Implications
- The (2-chlorophenyl) group may enhance tumor selectivity, as seen in chlorophenyl-containing kinase inhibitors .
- Stability : Aziridine’s ring strain may render the compound susceptible to hydrolysis, necessitating formulation studies to improve shelf life.
Preparation Methods
Typical Method:
| Step | Reaction Type | Reagents & Conditions | Outcome |
|---|---|---|---|
| 1. Oxidation | Oxidize 2-(p-chlorobenzyl)pyridine | Potassium permanganate or tin anhydride, solvent (water or dioxane), 85–95°C, 4–6 h | Formation of pyridyl ketone intermediate |
| 2. Reduction | Reduce ketone to alcohol | Sodium borohydride or potassium borohydride, methanol or ethanol, room temperature, 2–6 h | Pyridyl methanol compound |
This two-step process yields the 4-chlorophenyl-2-pyridyl methanol with high yield (~97%) and purity after recrystallization.
Note: Although this example is for a pyridine derivative, analogous oxidation-reduction steps can be adapted for the pyrimidine system to install the 5-methanol substituent.
Introduction of the (2-Chlorophenyl)methylsulfanyl Group at the 2-Position
The installation of the sulfanyl substituent involves nucleophilic substitution or coupling reactions using thiol or sulfide intermediates.
- A common approach is the reaction of a 2-chloromethyl-substituted aromatic compound with a thiol or thiolate anion derived from the pyrimidine core.
- The use of potassium tert-butoxide or sodium hydride as a base in an aprotic solvent like tetrahydrofuran (THF) facilitates deprotonation of the pyrimidinyl methanol intermediate, enabling nucleophilic attack on the chloromethyl group.
Incorporation of the Aziridin-1-yl Group at the 4-Position
The aziridine moiety can be introduced via nucleophilic substitution on a suitable leaving group at the 4-position of the pyrimidine ring.
- Literature on heterocyclic functionalization shows that monochloropyrimidines can be reacted with aziridine under mild conditions (room temperature to moderate heating) in polar solvents such as dimethyl sulfoxide (DMSO) to afford the aziridinyl-substituted pyrimidines.
- The reaction proceeds via nucleophilic aromatic substitution (SNAr), where aziridine displaces a chlorine or other leaving group.
Representative Synthetic Sequence (Hypothetical)
| Step | Starting Material | Reagents/Conditions | Product |
|---|---|---|---|
| 1 | 2,4-dichloropyrimidine | Sodium hydride, methanol, 2-chlorobenzyl thiol | 2-{[(2-chlorophenyl)methyl]sulfanyl}-4-chloropyrimidine |
| 2 | Above intermediate | Aziridine, DMSO, room temperature | 4-(Aziridin-1-yl)-2-{[(2-chlorophenyl)methyl]sulfanyl}pyrimidine |
| 3 | Above intermediate | Oxidation (e.g., KMnO4), then reduction (NaBH4) | [4-(Aziridin-1-yl)-2-{[(2-chlorophenyl)methyl]sulfanyl}pyrimidin-5-yl]methanol |
This sequence aligns with known methods for pyrimidine functionalization and the oxidation-reduction approach for installing the hydroxymethyl group.
Detailed Reaction Parameters and Yields
| Step | Reagents | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Oxidation of benzyl to ketone intermediate | Potassium permanganate or tin anhydride | Water or dioxane | 85–95 °C | 4–6 h | Not specified | Molar ratio oxidant:substrate 1.1–2.0:1 |
| Reduction to alcohol | Sodium borohydride or potassium borohydride | Methanol or ethanol | 20–25 °C | 2–6 h | ~97 | Slow addition of reductant, temperature control <40 °C |
| Nucleophilic substitution with aziridine | Aziridine | DMSO | Room temperature | Several hours | Good to excellent | SNAr reaction |
| Sulfanyl substitution | 2-chlorobenzyl thiol, base (NaH or KOtBu) | THF or similar | Elevated temperature | Several hours | Good | Requires dry conditions |
Research Findings and Optimization Notes
- The oxidation-reduction sequence for installing the hydroxymethyl group is efficient, yielding high purity product with simple workup (extraction, washing, recrystallization).
- The nucleophilic aromatic substitution with aziridine is facilitated by the electron-deficient pyrimidine ring, allowing mild conditions and good selectivity.
- The sulfanyl substitution benefits from strong bases and aprotic solvents to generate the thiolate nucleophile, improving yield and minimizing side reactions.
- Temperature control during reduction is critical to avoid over-reduction or decomposition.
- Purification typically involves crystallization from methanol or similar solvents to obtain white to beige powders with high purity.
Summary Table of Preparation Methods
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
